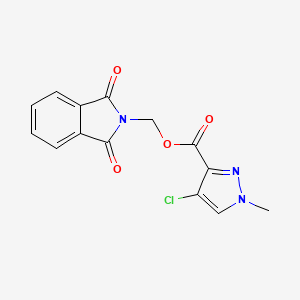
5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole: is a fluorinated pyrazole derivative known for its diverse biological activities. Pyrazoles and their derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method is the one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative aromatization to form the corresponding pyrazole.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization yields the pyrazole derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pyrazole derivatives with potential biological activities .
Biology and Medicine: 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has shown promise in various biological applications, including as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds with specialized applications.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the binding affinity of the compound to its targets, leading to its biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(4-fluorophenyl)-1,3-diphenyl-1H-pyrazole
Comparison: Compared to similar compounds, 5-(4-fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the presence of the fluorine atom. This fluorine substitution enhances its biological activity and binding affinity, making it a more potent compound in various applications .
Properties
Molecular Formula |
C21H17FN2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H17FN2/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)19-9-5-2-6-10-19/h1-14,21H,15H2 |
InChI Key |
PSBSLSYFKNSBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxy-2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10878842.png)

![methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878856.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10878862.png)
![N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B10878881.png)
![Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide](/img/structure/B10878885.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10878892.png)
![7-[(E)-(4-bromophenyl)diazenyl]-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10878896.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B10878904.png)
![Ethyl 2-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10878905.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10878908.png)

![2-iodo-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10878911.png)
